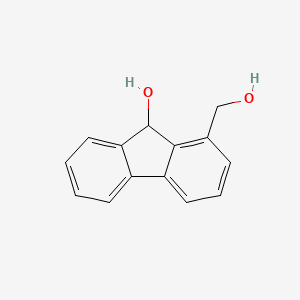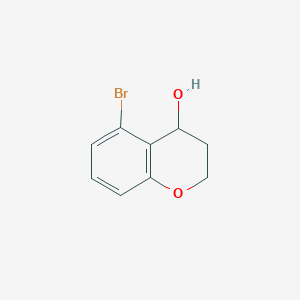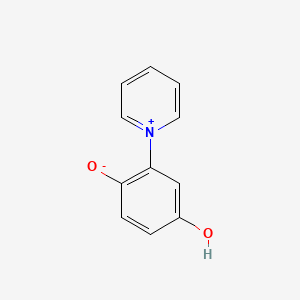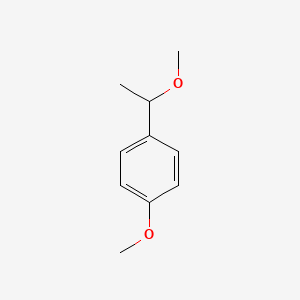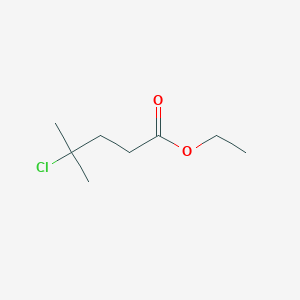
Ethyl 4-chloro-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-4-methylpentanoate is an organic compound with the molecular formula C8H15ClO2. It is an ester derived from 4-chloro-4-methylpentanoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-4-methylpentanoate can be synthesized through the esterification of 4-chloro-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed column reactor where 4-chloro-4-methylpentanoic acid and ethanol are fed continuously, and the ester is collected as it forms. The reaction is catalyzed by an acid resin, which provides a high surface area for the reaction to occur efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloro-4-methylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Substitution: Formation of 4-methyl-4-pentanoic acid derivatives.
Reduction: Formation of 4-chloro-4-methylpentanol.
Hydrolysis: Formation of 4-chloro-4-methylpentanoic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the synthesis of drug molecules.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of ethyl 4-chloro-4-methylpentanoate involves its interaction with specific molecular targets, depending on the reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ester group is reduced to an alcohol via the transfer of hydride ions from the reducing agent.
Comparación Con Compuestos Similares
Ethyl 4-chloro-4-methylpentanoate can be compared with other esters such as ethyl acetate, ethyl propionate, and ethyl benzoate. While these compounds share similar ester functional groups, this compound is unique due to the presence of the chlorine atom and the branched methyl group, which influence its reactivity and applications.
List of Similar Compounds
- Ethyl acetate
- Ethyl propionate
- Ethyl benzoate
- Methyl butyrate
- Isopropyl butyrate
Propiedades
Número CAS |
71441-79-7 |
|---|---|
Fórmula molecular |
C8H15ClO2 |
Peso molecular |
178.65 g/mol |
Nombre IUPAC |
ethyl 4-chloro-4-methylpentanoate |
InChI |
InChI=1S/C8H15ClO2/c1-4-11-7(10)5-6-8(2,3)9/h4-6H2,1-3H3 |
Clave InChI |
PRHAFIXYRPDUNB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)
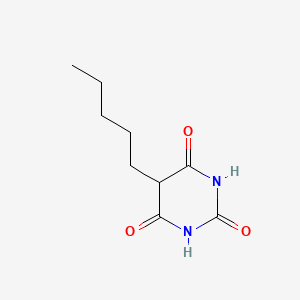
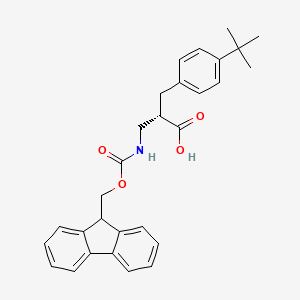
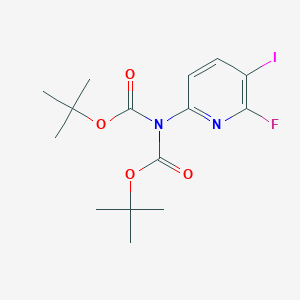
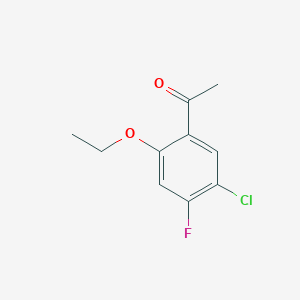
![[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene](/img/structure/B13987120.png)


